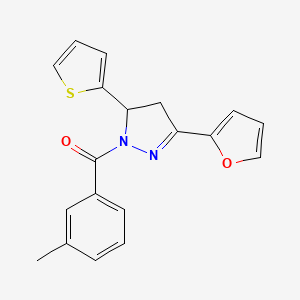

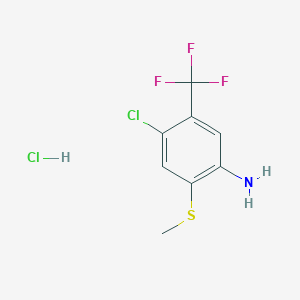

![molecular formula C10H14OS B2464820 1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one CAS No. 84702-96-5](/img/structure/B2464820.png)

1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one

Overview

Description

“1-[5-(2-Methylpropyl)thiophen-2-yl]ethan-1-one” is a chemical compound with the molecular formula C10H14OS . It has a molecular weight of 182.28 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to an ethanone group . The thiophene ring is substituted at the 5-position with a 2-methylpropyl group .Scientific Research Applications

Optical and Electronic Properties

- Optical Properties of Thiophene Derivatives : A study investigated the optical properties of various thiophene derivatives, highlighting their potential in electronic applications. The research focused on spectral measurements and theoretical geometries, revealing how the chain length influences electronic polarizability and hyperpolarizabilities. This finding is significant for materials science and electronic device fabrication (Lukes et al., 2003).

Antioxidant and Antimicrobial Applications

Antioxidant Potential of Thiophene Derivatives : In a study exploring new antioxidants, derivatives of thiophene-based compounds were analyzed using QSAR (Quantitative Structure-Activity Relationship) modeling. The findings suggest that these compounds could have significant antioxidant activities, with implications for the development of new therapeutic agents (Drapak et al., 2019).

Antimicrobial Activities of Thiophene Derivatives : Research into new Schiff base derivatives with thiophene structures revealed strong antibacterial activities against several bacterial strains. These compounds were tested for their Minimum Inhibitory Concentration (MIC) values, indicating potential for alternative drug development (Süleymanoğlu et al., 2020).

Potential in Cancer Treatment

- Anti-Breast Cancer Agents : A study focused on synthesizing thiazolyl(Hydrazonoethyl)Thiazoles, which showed promising antitumor activities against MCF-7 tumor cells. This suggests the potential of thiophene-related compounds in developing new treatments for breast cancer (Mahmoud et al., 2021).

Electrochemical and Conductive Properties

Conductive Polymers with Thiophene : Research on the synthesis of novel polymers containing carbazole and thiophene highlighted their potential in producing polymeric light emitting diodes (PLEDs) with green and yellow emissions. This has significant implications for the development of new electronic and optical devices (Aydın & Kaya, 2012).

Electrochromic and Fluorescent Polymers : Studies on thienylpyrrole-based polymers demonstrate their potential in electrochromic devices. These polymers exhibit multielectrochromic behavior and fluorescence, making them suitable for various applications in electronics and display technologies (Cihaner & Algi, 2008).

properties

IUPAC Name |

1-[5-(2-methylpropyl)thiophen-2-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14OS/c1-7(2)6-9-4-5-10(12-9)8(3)11/h4-5,7H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OARPIKYRAJLSCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(S1)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,5-difluorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2464739.png)

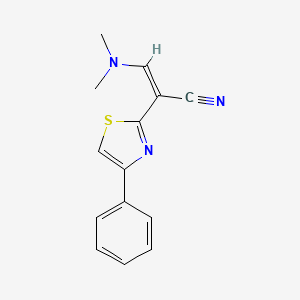

![1-(1-(furan-2-ylmethyl)-2,5-dimethyl-1H-pyrrol-3-yl)-2-((5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2464743.png)

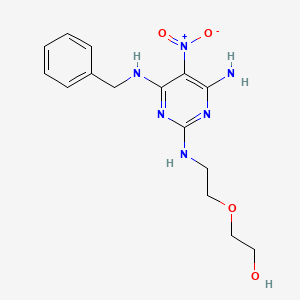

![3-benzyl-7-[(3-methoxypropyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2464748.png)

![4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-N-(4-methoxyphenyl)-1,3-thiazol-2-amine](/img/structure/B2464750.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-[2-(4-pyridinyl)-4-pyrimidinyl]-2-propenamide](/img/structure/B2464753.png)

![8-((2-(3-methoxyphenyl)thiazolidin-3-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2464760.png)